N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)pyridine-3-carboxamide
Description
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a combination of furan, thiophene, and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.
Properties
Molecular Formula |
C17H16N2O3S2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N2O3S2/c1-23-17-12(4-2-6-18-17)16(21)19-9-13(20)15-8-11(10-24-15)14-5-3-7-22-14/h2-8,10,13,20H,9H2,1H3,(H,19,21) |
InChI Key |
NYORWYAWDCPJME-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Furan-Thiophene Intermediate: This can be achieved through a Diels-Alder reaction between furan and thiophene derivatives.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide under basic conditions.
Pyridine Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are common.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine.
Furan Derivatives: Including various furan-based pharmaceuticals.
Pyridine Derivatives: Such as nicotinamide and isoniazid.
Uniqueness
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its combination of furan, thiophene, and pyridine rings, which confer distinct electronic properties and biological activities. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
